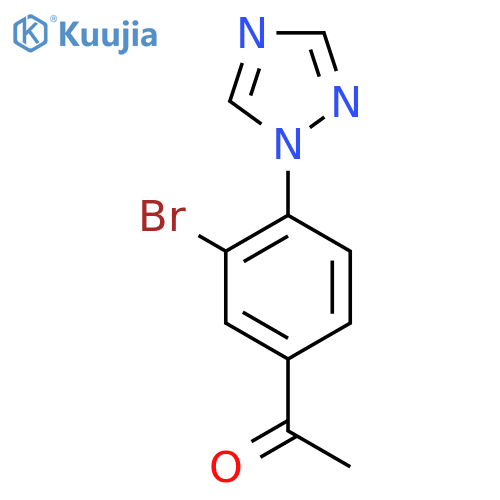

Cas no 1342983-55-4 (1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenylethan-1-one)

1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenylethan-1-one

- 1342983-55-4

- 1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

- CS-0275056

- AKOS012206278

- EN300-1292758

- 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

-

- インチ: 1S/C10H8BrN3O/c1-7(15)8-2-3-10(9(11)4-8)14-6-12-5-13-14/h2-6H,1H3

- InChIKey: SVVMENRUCIEPSW-UHFFFAOYSA-N

- SMILES: BrC1C=C(C(C)=O)C=CC=1N1C=NC=N1

計算された属性

- 精确分子量: 264.98507g/mol

- 同位素质量: 264.98507g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.8Ų

- XLogP3: 2

1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenylethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1292758-2500mg |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 2500mg |

$810.0 | 2023-09-30 | ||

| Enamine | EN300-1292758-1.0g |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1292758-10000mg |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 10000mg |

$1778.0 | 2023-09-30 | ||

| Enamine | EN300-1292758-250mg |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 250mg |

$381.0 | 2023-09-30 | ||

| Enamine | EN300-1292758-100mg |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 100mg |

$364.0 | 2023-09-30 | ||

| Enamine | EN300-1292758-1000mg |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 1000mg |

$414.0 | 2023-09-30 | ||

| Enamine | EN300-1292758-5000mg |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 5000mg |

$1199.0 | 2023-09-30 | ||

| Enamine | EN300-1292758-500mg |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 500mg |

$397.0 | 2023-09-30 | ||

| Enamine | EN300-1292758-50mg |

1-[3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |

1342983-55-4 | 50mg |

$348.0 | 2023-09-30 |

1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenylethan-1-one 関連文献

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenylethan-1-oneに関する追加情報

1-3-Bromo-4-(1H-1,2,4-Triazol-1-yl)Phenyl Ethan-1-one: A Comprehensive Overview

The compound 1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl ethan-1-one (CAS No. 1342983-55-4) is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structure and potential applications in drug development. The molecule consists of a bromine atom at the 3-position of the phenyl ring, a triazole group at the 4-position, and a ketone group at the 2-position of the ethanone moiety. These structural features make it a versatile compound with diverse functional groups that can be exploited for various chemical reactions and biological activities.

Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry. The presence of the triazole group in 1H-1,2,4-triazol derivatives has been linked to enhanced pharmacokinetic properties, such as improved solubility and bioavailability. This makes 1H-1,2,4-triazol derivatives particularly appealing for drug design. The bromine atom in the phenyl ring further adds to the compound's reactivity and selectivity in synthetic transformations.

The synthesis of 1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl ethanone involves a multi-step process that typically includes nucleophilic substitution reactions and condensation reactions. Researchers have optimized these steps to achieve high yields and purity levels. For instance, recent advancements in catalytic methods have enabled more efficient formation of the triazole ring system, which is critical for maintaining the compound's stability and functionality.

In terms of applications, this compound has shown promise in several areas. It has been investigated as a potential lead molecule for anti-inflammatory agents due to its ability to inhibit key inflammatory pathways. Additionally, studies have demonstrated its activity as an antimicrobial agent against various bacterial strains. The combination of these properties underscores its potential as a multi-functional therapeutic agent.

One of the most exciting developments involving this compound is its role in targeted drug delivery systems. The presence of the bromine atom allows for selective substitution reactions that can be used to attach targeting ligands or imaging agents. This makes bromo-containing phenyl derivatives valuable tools in nanotechnology and precision medicine.

Moreover, computational studies have provided deeper insights into the molecular interactions of this compound. Quantum mechanical simulations have revealed that the triazole group plays a crucial role in stabilizing the molecule's conformation through hydrogen bonding and π-interactions. These findings are essential for understanding its pharmacodynamics and for designing analogs with improved efficacy.

In conclusion, CAS No. 1342983-55-4, or 1H-1,2,4-triazole-containing phenyl ketone, represents a cutting-edge molecule with vast potential in pharmaceutical research. Its unique structure and functional groups make it a valuable asset in drug discovery and development processes. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play an increasingly important role in advancing medical science.

1342983-55-4 (1-3-bromo-4-(1H-1,2,4-triazol-1-yl)phenylethan-1-one) Related Products

- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)

- 885279-93-6(C-[2-(3-BROMO-PHENYL)-THIAZOL-4-YL]-METHYLAMINE)

- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)

- 2007033-38-5({1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine)

- 750514-83-1(2-Pyrrolidinecarboxamide, N-ethyl-)

- 86732-30-1(2-cyclohexyl-octahydropyrrolo3,4-cpyrrole)

- 42190-83-0(C12H10N2O4)

- 1805584-01-3(3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride)

- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)

- 2172206-46-9(5-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)furan-2-carboxylic acid)